4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one
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Overview
Description
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofuran derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one typically involves multiple steps, starting with the preparation of the benzofuran core. One common method involves the base-catalyzed Claisen-Schmidt reaction, where 1-(7-ethoxy-1-benzofuran-2-yl) ethanone is synthesized as an intermediate . The reaction conditions often include the use of potassium carbonate and 1-chloroacetone, followed by cyclization reactions to form the final product . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Chemical Reactions Analysis
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve halogenating agents or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the benzofuran or chromenone rings .
Scientific Research Applications
This compound has been studied for its potential applications in several scientific fields. In chemistry, it serves as a valuable intermediate for the synthesis of more complex molecules. In biology and medicine, benzofuran derivatives, including this compound, have shown promise as antimicrobial and anticancer agents . The unique structural features of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one make it a candidate for drug development and therapeutic applications. Additionally, its potential use in industrial applications, such as the development of new materials, is being explored.
Mechanism of Action
The mechanism of action of 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. In the context of its anticancer activity, it is believed to induce apoptosis in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s ability to interact with these pathways is attributed to its unique structural features, which allow it to bind to specific proteins and enzymes involved in these processes.
Comparison with Similar Compounds
When compared to other benzofuran derivatives, 4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methyl-2H-chromen-2-one stands out due to its unique combination of functional groups and structural features. Similar compounds include 1-(7-ethoxy-1-benzofuran-2-yl) ethanone and 1,1’-(7-ethoxy-1-benzofuran-2,4-diyl)diethanone, which share the benzofuran core but differ in their substituents and overall structure . The presence of the chromenone ring and specific functional groups in this compound contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
4-(7-ethoxy-1-benzofuran-2-yl)-6-hydroxy-7-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-3-23-16-6-4-5-12-8-18(25-20(12)16)14-10-19(22)24-17-7-11(2)15(21)9-13(14)17/h4-10,21H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJADVOANZWDTPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CC(=O)OC4=C3C=C(C(=C4)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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